2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-4-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-24-23(26)19-8-5-9-21(27-2)22(19)28-3/h5,8-11,16H,4,6-7,12-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIVOEQUTMDJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline moiety, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N-Methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzamide core or the tetrahydroquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzamide core.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antiviral, anti-inflammatory, or anticancer agent, although specific studies would be needed to confirm these effects.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exerts its effects is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or modulating signaling pathways. Further research would be needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A simpler benzamide with a 3-methylbenzoyl group and a hydroxyl-containing tertiary alcohol substituent.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
- Functionality : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization reactions .
- Key Difference: Lacks the tetrahydroquinoline and methoxy groups present in the target compound, limiting its pharmacological relevance compared to more complex benzamides.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: Combines a pyridin-amine core with a dihydrobenzodioxin group and a dimethylamino-methylphenyl substituent .
- Molecular Weight : 391.46 g/mol (vs. undefined for the target compound) .
- Application : Listed as a research chemical but lacks validation for medical use .
- Key Difference: The pyridine and benzodioxin moieties diverge structurally from the tetrahydroquinoline and dimethoxybenzamide in the target compound, suggesting distinct target affinities.
General Trends in Benzamide Derivatives
- Bioactivity : Benzamides often exhibit receptor-binding or enzyme-inhibitory properties due to their amide bond and aromatic systems.
- Limitations : The absence of specific data on the target compound precludes direct pharmacological comparisons.
Data Table: Structural and Functional Comparison
*Data inferred from structural analogs due to lack of direct evidence.
Research Findings and Limitations
- Gaps in Evidence: No studies directly address the target compound’s synthesis, stability, or bioactivity.
- Methodological Constraints : While Bradford assays () are standard for protein quantification, they are irrelevant to structural or functional comparisons of small molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, and which analytical techniques are critical for confirming its purity and structural integrity?
- Synthesis : The compound is synthesized via multi-step reactions, including:
- N-Alkylation of tetrahydroquinoline derivatives followed by oxidation (e.g., using KMnO₄ or CrO₃) to form the bicyclic core .
- Amide coupling between the benzamide moiety and the tetrahydroquinoline-ethyl intermediate under mild conditions (e.g., DCC or EDC coupling agents) .
- Analytical Techniques :
- NMR Spectroscopy (¹H/¹³C) confirms regioselectivity and functional group integrity .
- HPLC (>95% purity) and Mass Spectrometry (ESI-MS) validate molecular weight and purity .
Q. What in vitro assays are recommended for initial biological activity screening, particularly for anticancer or antimicrobial potential?
- Anticancer Screening :
- Cell viability assays (MTT or CellTiter-Glo®) using cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Enzyme inhibition assays (e.g., kinase or topoisomerase targets) to identify mechanistic pathways .
- Antimicrobial Screening :
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions, and what degradation products are commonly observed?
- Stability Studies :
- Forced degradation in acidic/basic buffers (pH 1–13) and thermal stress (40–80°C) monitored via HPLC .
- LC-MS identifies degradation products (e.g., demethylated analogs or hydrolyzed amides) .
Advanced Research Questions
Q. What strategies are employed to elucidate the mechanism of action when initial target identification proves inconclusive?
- Target Deconvolution :
- Surface Plasmon Resonance (SPR) screens protein-ligand interactions .
- X-ray crystallography or cryo-EM resolves binding modes with putative targets (e.g., receptors or enzymes) .
- CRISPR-Cas9 knockout libraries validate target dependency in cellular models .
Q. How can researchers optimize reaction conditions to improve synthetic yield while minimizing byproduct formation in multi-step syntheses?
- Process Optimization :
- Design of Experiments (DoE) evaluates temperature, solvent, and catalyst effects (e.g., Pd/C vs. PtO₂ in hydrogenation) .
- Flow chemistry enhances reproducibility and scalability for oxidation/alkylation steps .
- Byproduct mitigation via scavenger resins (e.g., for unreacted amines) .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Bridging :
- Microsomal stability assays assess metabolic liability (e.g., CYP450-mediated oxidation) .
- Plasma protein binding (equilibrium dialysis) evaluates free drug availability .
- Tissue distribution studies (radiolabeled compound or LC-MS/MS) identify accumulation in target organs .
Q. How does structure-activity relationship (SAR) modeling guide the rational design of derivatives with enhanced selectivity for specific biological targets?
- SAR Strategies :
- Functional group substitution (e.g., methoxy → ethoxy or halogenation) to modulate lipophilicity and target engagement .
- Molecular docking (AutoDock Vina) predicts binding affinities to homologs (e.g., dopamine D₂ vs. D₃ receptors) .
- QSAR models prioritize derivatives with optimal logP and polar surface area for blood-brain barrier penetration .
Q. What advanced analytical methodologies are required to characterize low-abundance metabolites formed during pharmacokinetic studies?
- Metabolite Identification :
- LC-HRMS (High-Resolution Mass Spectrometry) with data-dependent MS/MS fragmentation .
- Stable isotope labeling (¹³C/¹⁵N) tracks metabolic pathways in in vivo samples .
- NMR-based metabolomics correlates metabolite structures with enzymatic transformations .
Notes
- Methodological Focus : Answers emphasize experimental workflows over definitions, aligning with academic research rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
